molecular formula C6H5IN4 B1403359 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1392152-87-2

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1403359
CAS No.: 1392152-87-2
M. Wt: 260.04 g/mol
InChI Key: BYEUNDASYOFKIW-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 5-position of the pyrazole ring and an amino group at the 3-position of the pyridine ring makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the iodination of a preformed pyrazolo[3,4-b]pyridine scaffold. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain the desired intermediate . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrazolo[3,4-b]pyridin-3-amine.

Scientific Research Applications

5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine largely depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. Molecular docking studies have shown that derivatives of pyrazolo[3,4-b]pyridine can interact with various molecular targets, including kinases and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: The parent compound without the iodine substitution.

    5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine: Similar structure with a bromine atom instead of iodine.

    1H-Pyrazolo[3,4-c]pyridine: A structural isomer with a different ring fusion pattern.

Uniqueness

The presence of the iodine atom in 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine imparts unique reactivity and potential biological activity compared to its analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Properties

IUPAC Name

5-iodo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEUNDASYOFKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738191
Record name 5-Iodo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392152-87-2
Record name 5-Iodo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 2
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 3
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 4
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 5
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5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Reactant of Route 6
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine

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